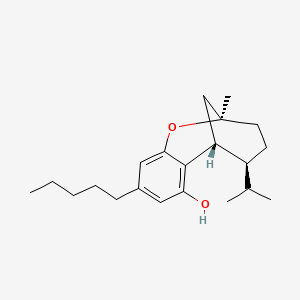
iso-Hexahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
iso-Hexahydrocannabinol is a hydrogenated derivative of tetrahydrocannabinol. It is a semi-synthetic cannabinoid that has been identified in various cannabis products. This compound has gained attention due to its potential therapeutic effects and its presence in commercial cannabis products .
Méthodes De Préparation
iso-Hexahydrocannabinol can be synthesized through the hydrogenation of tetrahydrocannabinol. The process involves the use of hydrogen gas and a metal catalyst such as palladium on charcoal or Adams’ catalyst. The hydrogenation reaction retains the stereochemistry at certain carbon atoms while creating a new stereogenic center . Industrial production methods typically involve the catalytic hydrogenation of tetrahydrocannabinol derived from cannabis extracts .
Analyse Des Réactions Chimiques
iso-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxy derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various oxidizing agents. Major products formed from these reactions include hydroxy derivatives and other substituted cannabinoids .
Applications De Recherche Scientifique
iso-Hexahydrocannabinol has several scientific research applications:
Mécanisme D'action
iso-Hexahydrocannabinol exerts its effects by interacting with cannabinoid receptors in the body, particularly cannabinoid receptor 1. This interaction leads to the activation of intracellular signaling pathways that modulate various physiological processes. The compound’s effects are mediated through the endocannabinoid system, which plays a crucial role in maintaining homeostasis .
Comparaison Avec Des Composés Similaires
iso-Hexahydrocannabinol is similar to other cannabinoids such as tetrahydrocannabinol and cannabidiol. it has unique properties due to its hydrogenated structure. Similar compounds include:
Tetrahydrocannabinol: The parent compound from which this compound is derived.
Hexahydrocannabiphorol: Another hydrogenated cannabinoid with similar properties
This compound is unique in its stability and its specific interactions with cannabinoid receptors, which differentiate it from other cannabinoids .
Propriétés
Formule moléculaire |
C21H32O2 |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1 |
Clé InChI |
OEDPJGVWHANUAE-CSODHUTKSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















